molecular formula C18H20N2O3S B2569680 N-(4-(4-(thiophen-3-yloxy)piperidine-1-carbonyl)phenyl)acetamide CAS No. 2034302-62-8

N-(4-(4-(thiophen-3-yloxy)piperidine-1-carbonyl)phenyl)acetamide

Cat. No.: B2569680
CAS No.: 2034302-62-8
M. Wt: 344.43
InChI Key: WXVYZPQNFZTCLK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of TPQA comprises a thiophene moiety, which is a five-membered heteroaromatic compound containing a sulfur atom . This structure is linked to a piperidine ring through an ether and amide functional group.


Physical and Chemical Properties Analysis

TPQA has a molecular weight of 344.43. More detailed physical and chemical properties are not available in the retrieved information.

Scientific Research Applications

Gastric Anti-Secretory and Gastroprotective Activities

N-(4-(4-(thiophen-3-yloxy)piperidine-1-carbonyl)phenyl)acetamide derivatives have been found to show significant gastric anti-secretory and gastroprotective activities. Specifically, these compounds have been synthesized and evaluated for their potential in treating gastric ulcers by inhibiting histamine H2 receptors, which play a crucial role in gastric acid secretion. One study highlighted the synthesis of 2-furfurylsulfinyl-N-[4-[4-(piperidinomethyl)-2-pyridyloxy]- (Z)-2-butenyl]acetamide as a potent compound in this category, indicating its therapeutic potential for gastric disorders (Hirakawa et al., 1998).

DNA and Protein Binding Studies

Research has also focused on the interaction of this compound derivatives with DNA and proteins. Studies conducted on new paracetamol derivatives, closely related to the compound of interest, have shown that these derivatives can bind to calf thymus DNA (CT DNA) and bovine serum albumin (BSA), suggesting potential applications in understanding drug-DNA/protein interactions, which is crucial for the development of new therapeutic agents (Raj, 2020).

Neuroprotective Potential

The neuroprotective potential of compounds structurally similar to this compound has been explored, with studies demonstrating their effectiveness in protecting neuronal cells from toxicity. These findings highlight the potential for developing new treatments for neurodegenerative diseases based on these compounds' ability to modulate neural pathways and protect against neuronal damage (Chenard et al., 1995).

Antimicrobial Activities

Additionally, derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. These studies provide insights into the potential use of these compounds in developing new antimicrobial agents. The research indicates that some derivatives exhibit promising activity against various bacterial strains, suggesting their utility in addressing antibiotic resistance issues (Iqbal et al., 2017).

Future Directions

TPQA is a promising compound in the field of scientific research due to its potential applications in various fields. The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, future research may focus on the synthesis of TPQA derivatives and investigation of their pharmacological activities.

Properties

IUPAC Name

N-[4-(4-thiophen-3-yloxypiperidine-1-carbonyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-13(21)19-15-4-2-14(3-5-15)18(22)20-9-6-16(7-10-20)23-17-8-11-24-12-17/h2-5,8,11-12,16H,6-7,9-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXVYZPQNFZTCLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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